2,5-Deoxyfructosazine-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDICDJCXVZLIP-ORHSJBJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C](N=[13CH][13C](=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Deoxyfructosazine-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Deoxyfructosazine-¹³C₄, a labeled pyrazine derivative of its parent compound, 2,5-Deoxyfructosazine. This document details its chemical structure, properties, and synthesis. It also outlines experimental protocols for its analysis and discusses its known biological activities, including its role as an inhibitor of Interleukin-2 (IL-2) production. This guide is intended for researchers in medicinal chemistry, immunology, and drug development.

Introduction

2,5-Deoxyfructosazine is a pyrazine derivative that can be formed from the breakdown of D-glucosamine at a neutral pH.[1][2][3] It is also found in cured tobacco and is utilized as a flavoring agent in the food and tobacco industries.[1][2][3] The isotopically labeled version, 2,5-Deoxyfructosazine-¹³C₄, serves as an internal standard for quantitative analysis in various research applications. Recent studies have highlighted the biological activities of 2,5-Deoxyfructosazine, including its ability to induce DNA strand breakage and its potent inhibition of IL-2 production in T-cells, suggesting its potential as an immunomodulatory agent.[2][3]

Chemical Structure and Properties

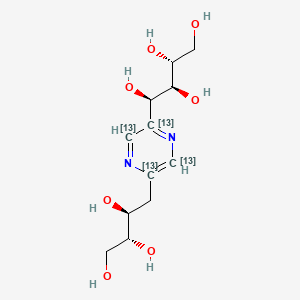

2,5-Deoxyfructosazine-¹³C₄ is an isotopically labeled version of 2,5-Deoxyfructosazine, containing four ¹³C atoms in its pyrazine ring. This labeling provides a distinct mass signature for use in mass spectrometry-based assays.

Chemical Structure

The chemical structure of 2,5-Deoxyfructosazine is characterized by a central pyrazine ring with two polyhydroxyalkyl side chains.

Caption: Chemical structure of 2,5-Deoxyfructosazine.

Physicochemical Properties

A summary of the key quantitative data for 2,5-Deoxyfructosazine-¹³C₄ and its unlabeled counterpart is provided below.

| Property | 2,5-Deoxyfructosazine-¹³C₄ | 2,5-Deoxyfructosazine (unlabeled) |

| CAS Number | 1246815-27-9 | 17460-13-8 |

| Molecular Formula | C₈¹³C₄H₂₀N₂O₇ | C₁₂H₂₀N₂O₇ |

| Molecular Weight | 308.27 g/mol | 304.30 g/mol |

| Accurate Mass | 308.1405 amu | 304.1321 amu |

Synthesis and Characterization

Synthesis of 2,5-Deoxyfructosazine

An efficient, one-pot synthesis method for 2,5-Deoxyfructosazine has been reported, which can be adapted for the synthesis of the ¹³C₄ labeled compound by using appropriately labeled starting materials.[1][4]

Experimental Protocol: One-Pot Synthesis [1][4]

-

Reaction Setup: In a 10 mL stainless steel vessel with a Teflon lining, dissolve 0.2 g of D-glucosamine hydrochloride in 2 g of an alcoholic solution of 12% 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH).

-

Reaction Conditions: Seal the vessel and place it in a pre-heated oil bath at 120°C. Stir the reaction mixture at 300 rpm for 180 minutes.

-

Reaction Quenching: After the reaction, remove the vessel from the oil bath and immediately place it in an ice bath to quench the reaction.

-

Purification: The product can be purified from the reaction mixture using chromatographic techniques.

Caption: Workflow for the one-pot synthesis of 2,5-Deoxyfructosazine.

Analytical Characterization

The identity and purity of 2,5-Deoxyfructosazine and its labeled form are typically confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Protocol: LC-ESIMS Analysis [5]

-

Chromatography System: ThermoElectron Surveyor HPLC system with a Hypercarb column (5µm, 100x2.1 mm) and a drop-in guard cartridge (10x2.1 mm).

-

Mobile Phase:

-

A: 5 mM ammonium acetate (pH 8.5)

-

B: Acetonitrile

-

-

Gradient:

-

0-5 min: 0% B

-

35-40 min: 30% B

-

45 min: 0% B

-

-

Flow Rate: 150 µL/min

-

Mass Spectrometry: ThermoElectron Finnigan LTQ linear ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Parameters:

-

ESI Voltage: 3.5 kV

-

Capillary Temperature: 250°C

-

Sheath Gas: 15 units

-

Auxiliary Gas: 5 units

-

Full Scan Mass Range: m/z 100–1000

-

Biological Activity and Mechanism of Action

Inhibition of Interleukin-2 (IL-2) Production

2,5-Deoxyfructosazine has been shown to be a more potent inhibitor of IL-2 production in phytohemagglutinin (PHA)-activated Jurkat T-cells than its precursor, D-glucosamine.[5] The half-maximal inhibitory concentration (IC₅₀) for IL-2 production is approximately 1.25 mM.[2][3]

Proposed Signaling Pathway of Inhibition

While the precise molecular targets of 2,5-Deoxyfructosazine are not fully elucidated, its inhibitory effect on IL-2 production suggests interference with the T-cell activation signaling cascade. Upon T-cell receptor (TCR) stimulation by an antigen-presenting cell (APC), a series of intracellular signaling events leads to the activation of transcription factors, such as NFAT, AP-1, and NF-κB, which are essential for transcribing the IL2 gene. 2,5-Deoxyfructosazine is hypothesized to act at one or more points along this pathway, leading to a downstream reduction in IL-2 synthesis and secretion.

Caption: Inhibition of the T-cell activation pathway by 2,5-Deoxyfructosazine.

Conclusion

2,5-Deoxyfructosazine-¹³C₄ is a valuable tool for the quantitative analysis of its unlabeled counterpart, a bioactive pyrazine derivative with demonstrated immunomodulatory properties. This guide provides essential technical information for researchers working with this compound, from its synthesis and characterization to its biological effects. Further research into the precise molecular mechanisms of 2,5-Deoxyfructosazine may uncover novel therapeutic applications in immunology and beyond.

References

- 1. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 2,5-Deoxyfructosazine in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Maillard reaction, a cornerstone of food chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. Beyond its well-known contributions to the color, aroma, and flavor of thermally processed foods, this reaction also generates a diverse array of heterocyclic compounds with significant biological activities. Among these is 2,5-deoxyfructosazine (2,5-DF), a pyrazine derivative formed predominantly from the self-condensation of D-glucosamine or as a product of the reaction between glucose and certain amino acids. This technical guide provides an in-depth exploration of the formation of 2,5-DF within the Maillard reaction, its synthesis, quantification, and its notable immunomodulatory effects, particularly the inhibition of interleukin-2 (IL-2) production. This document is intended to serve as a comprehensive resource for researchers in food science, medicinal chemistry, and drug development.

Introduction to 2,5-Deoxyfructosazine

2,5-Deoxyfructosazine [2-(D-arabino-tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine] is a heterocyclic compound belonging to the pyrazine class.[1][2] It is found in various food products and cured tobacco, contributing to their flavor profiles.[3][4][5] The formation of 2,5-DF is intrinsically linked to the Maillard reaction, arising from the degradation and condensation of sugars and amino compounds. Notably, D-glucosamine can readily undergo self-condensation to form 2,5-DF, particularly under neutral to alkaline pH conditions.[2][6] Beyond its role as a flavor compound, 2,5-DF has garnered significant interest for its biological activities, most prominently its immunosuppressive properties.[2][6]

The Maillard Reaction and the Genesis of 2,5-Deoxyfructosazine

The Maillard reaction is initiated by the condensation of a reducing sugar with a compound possessing a free amino group, typically an amino acid, peptide, or protein. The reaction proceeds through a series of complex and interconnected pathways, broadly categorized into early, intermediate, and advanced stages.

Initial Stages: Schiff Base and Amadori Product Formation

The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon of the reducing sugar, forming a Schiff base. This unstable intermediate then undergoes a rearrangement to form a more stable ketoamino acid, known as the Amadori product.[1][7] This Amadori rearrangement is a pivotal step, as the resulting Amadori products are key intermediates that can follow various degradation routes.

Formation of the Pyrazine Ring

The formation of the pyrazine ring, the core structure of 2,5-DF, occurs during the intermediate stages of the Maillard reaction. While the precise mechanisms can vary, a plausible pathway involves the dimerization of α-aminocarbonyl intermediates derived from the degradation of Amadori products. In the context of 2,5-DF formation from D-glucosamine, two molecules of glucosamine can condense to form a dihydropyrazine intermediate, which then undergoes oxidation to the stable aromatic pyrazine ring of 2,5-DF.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,5-Deoxyfructosazine - Nordic Biosite [nordicbiosite.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deoxyfructosazine in Food Chemistry and Flavor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfructosazine (DOF), a heterocyclic compound formed during the Maillard reaction, plays a significant role in the flavor and chemical profile of thermally processed foods. This technical guide provides an in-depth overview of the formation, chemical properties, and flavor contribution of deoxyfructosazine. It details experimental protocols for its synthesis, isolation, and characterization, and presents quantitative data on its formation in food systems. Furthermore, this guide explores the biological activities of deoxyfructosazine, including its immunomodulatory effects, and provides diagrams of key chemical and biological pathways.

Introduction

Deoxyfructosazine, chemically known as 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine, is a pyrazine derivative that contributes to the desirable flavors and aromas of many cooked foods.[1][2] It is primarily formed through the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids or proteins that occurs during heating.[3][4] D-glucosamine, an amino sugar, is a key precursor for the formation of deoxyfructosazine.[5][6] Beyond its role as a flavoring agent, deoxyfructosazine has garnered interest for its potential physiological effects, including immunomodulatory activity and DNA strand breakage.[7][8] This guide serves as a comprehensive resource for professionals in food science, chemistry, and drug development seeking to understand and utilize the properties of deoxyfructosazine.

Chemical Properties and Formation

Deoxyfructosazine is a tan solid with a molecular formula of C12H20N2O7 and a molecular weight of 304.3 g/mol .[8] Its formation is a complex process rooted in the Maillard reaction cascade.

The Maillard Reaction and Deoxyfructosazine Formation

The Maillard reaction is initiated by the condensation of a reducing sugar with a compound possessing a free amino group, followed by a series of rearrangements and further reactions to produce a wide array of flavor and color compounds.[3][4] In the case of deoxyfructosazine, the primary precursor is D-glucosamine, which can undergo self-condensation under neutral or basic conditions, particularly with heating.[5][9]

The formation pathway involves the initial condensation of two D-glucosamine molecules, which then undergo rearrangement and cyclization to form the pyrazine ring characteristic of deoxyfructosazine.[9]

Maillard reaction pathway for Deoxyfructosazine formation.

Role in Food Flavor

Deoxyfructosazine is recognized as a flavoring agent in the food and tobacco industries.[7][8] Pyrazine compounds, in general, are known for their roasted, nutty, and toasted aroma characteristics. While the specific flavor profile of pure deoxyfructosazine is not extensively detailed in publicly available literature, its presence in foods like bread crust and coffee contributes to the overall complex and desirable flavor generated during baking and roasting.[10][11] A study on bread enriched with glucosamine found that the formation of deoxyfructosazine (referred to as DOF) was significant and influenced by the bread formulation.[12]

Quantitative Data

The formation of deoxyfructosazine is influenced by various factors including the concentration of precursors, temperature, time, and the presence of other ingredients.

| Precursor | Conditions | Yield of Deoxyfructosazine | Reference |

| D-glucosamine hydrochloride | 120 °C, 180 min, in [BMIM]OH and DMSO | 49% | [2] |

| D-glucosamine in bread | Baking at 160°C for 30 min | 0.14 g (from 3g GlcN) | [12] |

| D-glucosamine in bread with fructose | Baking at 160°C for 30 min | 0.18 - 0.19 g (from 3g GlcN) | [12] |

| D-glucosamine in bread with sugar alcohols | Baking at 160°C for 30 min | 0.23 - 0.24 g (from 3g GlcN) | [12] |

Table 1: Quantitative data on the formation of deoxyfructosazine under various conditions.

| Bread Formulation | Glucosamine Retention | Deoxyfructosazine (DOF) Production | Reference |

| Glucosamine only | 15.9% | 0.14 g | [12] |

| Glucosamine + Fructose | 42.9 - 49.9% | 0.18 - 0.19 g | [12] |

| Glucosamine + Xylitol/Sorbitol | 69.7 - 71.0% | 0.23 - 0.24 g | [12] |

Table 2: Glucosamine retention and deoxyfructosazine production in bread.[12]

Experimental Protocols

Synthesis of Deoxyfructosazine

Method 1: One-pot synthesis using a basic ionic liquid [2][9]

-

Materials: D-glucosamine hydrochloride (GlcNH2), 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), Dimethyl sulfoxide (DMSO).

-

Procedure: a. Dissolve D-glucosamine hydrochloride in a mixture of [BMIM]OH and DMSO. b. Heat the reaction mixture to 120 °C and maintain for 180 minutes. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture. e. Isolate the product using column chromatography.

Method 2: Arylboronic acid-catalyzed synthesis [13]

-

Materials: D-Glucosamine hydrochloride, Phenylboronic acid (PhB(OH)2), aqueous Sodium Hydroxide (NaOH), aqueous Hydrochloric Acid (HCl).

-

Procedure: a. Add D-Glucosamine hydrochloride and PhB(OH)2 to an aqueous NaOH solution (0.1 M). b. Stir the reaction mixture for 36 hours at room temperature. c. Acidify the reaction mixture to a pH of 1-3 by the dropwise addition of 2 M HCl. d. Stir the mixture for an additional 30 minutes. e. Evaporate the solvent under reduced pressure to obtain the crude product. f. Purify the product by recrystallization.

Isolation and Characterization

Isolation from Food Matrix (e.g., Bread) [12]

-

Extraction: a. Homogenize the food sample. b. Extract with a suitable solvent system (e.g., water-ethanol mixture). c. Centrifuge to separate the solid and liquid phases.

-

Purification: a. Use Solid Phase Extraction (SPE) to clean up the extract. b. Further purify using column chromatography on a suitable stationary phase (e.g., Dowex 50W-X4).[14]

-

Quantification: a. Analyze the purified fraction using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[12]

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

Biological Activity and Signaling Pathways

Deoxyfructosazine has been shown to possess biological activities, most notably immunomodulatory effects.

Inhibition of Interleukin-2 (IL-2) Production

Studies have demonstrated that deoxyfructosazine is a more potent inhibitor of Interleukin-2 (IL-2) production in activated T-cells (Jurkat cells) than its precursor, D-glucosamine.[1][5] The reported IC50 value for the inhibition of IL-2 production by Jurkat cells stimulated with phytohemagglutinin is approximately 1.25 mM.[7][8]

Inhibition of IL-2 Production by Deoxyfructosazine.

Other Reported Activities

Conclusion

Deoxyfructosazine is a key compound in food chemistry, contributing significantly to the flavor of thermally processed foods. Its formation via the Maillard reaction from D-glucosamine is a well-established process. This guide has provided a comprehensive overview of its chemical properties, formation, and role in flavor, along with detailed experimental protocols and quantitative data. The emerging evidence of its biological activities, particularly its immunomodulatory effects, opens up new avenues for research in functional foods and drug development. Further studies are warranted to fully elucidate its flavor profile, toxicological properties, and the precise mechanisms of its biological actions.

References

- 1. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. futurelearn.com [futurelearn.com]

- 4. byjus.com [byjus.com]

- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The conversion of glucosamine to deoxyfructosazine and its impact on bread quality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of ¹³C Labeled 2,5-Deoxyfructosazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and potential biological implications of ¹³C labeled 2,5-Deoxyfructosazine. Detailed experimental protocols for its synthesis from ¹³C labeled D-glucosamine are presented, alongside methodologies for its characterization using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the known biological activity of 2,5-Deoxyfructosazine as an inhibitor of Interleukin-2 (IL-2) production and visualizes its potential interaction with the T-cell signaling pathway. All quantitative data is summarized in structured tables, and key workflows and pathways are illustrated with diagrams.

Introduction

2,5-Deoxyfructosazine [2-(D-arabino-tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine], a pyrazine derivative, is formed from the self-condensation of D-glucosamine in neutral or basic aqueous solutions.[1] This compound and its analogs are of interest to researchers in food science, toxicology, and drug development due to their presence in thermally processed foods and their potential immunomodulatory properties.[2][3][4] Notably, 2,5-Deoxyfructosazine has been identified as a more potent inhibitor of Interleukin-2 (IL-2) production in activated T-cells than its precursor, D-glucosamine.[1][5]

The synthesis of isotopically labeled compounds is a critical tool in drug development and metabolic research, enabling detailed studies of a molecule's absorption, distribution, metabolism, and excretion (ADME) through techniques like mass spectrometry and NMR. This guide outlines a proposed synthesis for ¹³C labeled 2,5-Deoxyfructosazine, leveraging commercially available ¹³C labeled D-glucosamine.

Synthesis of ¹³C Labeled 2,5-Deoxyfructosazine

The synthesis of 2,5-Deoxyfructosazine is achieved through the self-condensation of D-glucosamine. The following protocol is adapted from established methods for the synthesis of the unlabeled compound and proposes the use of a ¹³C labeled D-glucosamine precursor.[1][2][6][7]

2.1. Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for ¹³C labeled 2,5-Deoxyfructosazine.

2.2. Experimental Protocol

-

Preparation of Starting Material: Dissolve 0.86 g (4 mmol) of ¹³C Labeled D-Glucosamine hydrochloride (e.g., D-Glucosamine-1-¹³C hydrochloride) in 6 mL of 10x Phosphate-Buffered Saline (PBS).[1][8]

-

pH Adjustment: Adjust the pH of the solution to 7.4 using an appropriate base (e.g., NaOH).[1]

-

Dilution: Dilute the solution to a final volume of 10 mL with deionized water.[1]

-

Incubation: Incubate the solution at room temperature for 24 hours. A color change to brown is indicative of the reaction progression.[1]

-

Filtration: Filter the resulting brown solution through a 0.2-μm syringe filter to remove any particulate matter.[1]

-

Storage: The filtered solution containing ¹³C labeled 2,5-Deoxyfructosazine is now ready for analysis and should be stored at 4°C.[9]

Characterization

The synthesized ¹³C labeled 2,5-Deoxyfructosazine can be characterized using a combination of chromatographic and spectroscopic techniques.

3.1. Characterization Workflow

Caption: Experimental workflow for the characterization of the final product.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and its retention time.

Experimental Protocol: [1]

-

System: ThermoElectron Surveyor HPLC system.

-

Column: Hypercarb column (5μ, 100×2.1 mm, Thermo) with a drop-in guard cartridge (10×2.1 mm).

-

Mobile Phase A: 5 mM ammonium acetate (pH 8.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–5 min, 0% B; 35–40 min, 30% B; 45 min, 0% B.

-

Flow Rate: 150 μL/min.

-

Injection Volume: 10 μL.

-

Detection: Photodiode array detector at 290–310 nm.

3.3. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESIMS)

LC-ESIMS is employed to confirm the molecular weight of the synthesized compound.

Experimental Protocol: [1]

-

System: ThermoElectron Finnigan LTQ linear ion trap mass spectrometer with an electrospray ionization source.

-

LC System: As described in the HPLC protocol. The flow is directed to the mass spectrometer after the initial 15 minutes.

-

Scan Range: m/z 100–1000.

-

ESI Voltage: 3.5 kV.

-

Capillary Temperature: 250 °C.

-

Sheath Gas: 15 units.

-

Auxiliary Gas: 5 units.

3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used for the structural elucidation of the compound and to confirm the position of the isotopic label.

Experimental Protocol: [6]

-

Spectrometer: Bruker AV-III 400 or equivalent.

-

Solvent: D₂O.

-

Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

-

Temperature: 25°C.

3.5. Summary of Characterization Data

The following table summarizes the expected quantitative data for both unlabeled and a hypothetical ¹³C₄ labeled 2,5-Deoxyfructosazine.

| Parameter | Unlabeled 2,5-Deoxyfructosazine | ¹³C₄ Labeled 2,5-Deoxyfructosazine (Proposed) | Reference(s) |

| Molecular Formula | C₁₂H₂₀N₂O₇ | ⁸C₄¹³C₄H₂₀N₂O₇ | [9] |

| Molecular Weight | 304.30 g/mol | 308.30 g/mol | [9] |

| Mass (m/z) [M+H]⁺ | 305.1 | 309.1 | [1] |

| HPLC Retention Time | ~26.7 min | ~26.7 min | [1] |

| ¹³C NMR Chemical Shifts (ppm in D₂O) | Pyrazine Ring: ~142-154 ppm; Polyol Chains: ~62-74 ppm | Similar shifts with enhanced signal intensity at labeled positions | [10] |

Biological Activity and Signaling Pathway

2,5-Deoxyfructosazine has been shown to be a potent inhibitor of IL-2 production in phytohemagglutinin (PHA)-activated Jurkat T-cells, with an IC₅₀ of approximately 1.25 mM.[1][3] IL-2 is a critical cytokine for T-cell proliferation and differentiation.[11] Its production is tightly regulated by a complex signaling cascade initiated by T-cell receptor (TCR) activation.

The precise mechanism of inhibition by 2,5-Deoxyfructosazine is not fully elucidated, but it is proposed to occur upstream of IL-2 transcription. One of the key transcription factors for the IL-2 gene is the Nuclear Factor of Activated T-cells (NFAT), and some pyrazine derivatives have been shown to modulate NF-κB signaling, another crucial transcription factor for IL-2.[12][13][14] The following diagram illustrates the IL-2 signaling pathway and the putative point of inhibition by 2,5-Deoxyfructosazine.

4.1. IL-2 Signaling Pathway and Putative Inhibition

Caption: IL-2 production pathway in T-cells and the putative points of inhibition by 2,5-Deoxyfructosazine.

Conclusion

This technical guide provides a framework for the synthesis and characterization of ¹³C labeled 2,5-Deoxyfructosazine. The proposed synthetic route is straightforward and utilizes a commercially available labeled precursor. The detailed characterization protocols and expected data will aid researchers in confirming the successful synthesis and purity of the final product. The use of ¹³C labeled 2,5-Deoxyfructosazine in further studies will be invaluable for elucidating its precise mechanism of action as an immunomodulator and for conducting detailed pharmacokinetic and pharmacodynamic studies. This will ultimately contribute to a better understanding of its potential applications in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. D葡糖胺-1-13C 盐酸盐 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,5-Deoxyfructosazine | CAS 17460-13-8 | LGC Standards [lgcstandards.com]

- 10. rsc.org [rsc.org]

- 11. bosterbio.com [bosterbio.com]

- 12. invivogen.com [invivogen.com]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]

The Unseen Transformation: A Technical Guide to Fructosazines in Thermally Processed Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal processing is a cornerstone of modern food manufacturing, essential for ensuring safety, extending shelf life, and developing desirable sensory characteristics such as flavor, color, and aroma. These transformations are largely driven by a complex network of chemical reactions, most notably the Maillard reaction. Among the vast array of compounds generated during this non-enzymatic browning process are fructosazines, a class of polyhydroxyalkylpyrazines. While traditionally associated with flavor and color, emerging research has highlighted their potential bioactivities, making them a subject of increasing interest for the food and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of fructosazines in thermally processed foods, detailing their formation, methods for their analysis, and a summary of reported quantitative data.

Formation of Fructosazines: A Maillard Reaction Perspective

Fructosazines are not naturally present in raw food materials but are formed during heat treatment through the Maillard reaction. This reaction cascade is initiated by the condensation of a reducing sugar with an amino compound, typically an amino acid. The initial stages of the Maillard reaction are more rapid with fructose compared to glucose.[1]

The formation of fructosazines, including deoxyfructosazine (DOF), involves several key steps. The reaction of glucosamine can lead to the formation of deoxyfructopyrazine (DOF).[2] The self-condensation of glucosamine or fructosamine is a known synthesis route for DOF. The proposed mechanism involves the formation of intermediates like 3-deoxyglucosone from the reaction of L-tryptophan. The process is favored under acidic conditions and heating.

The following diagram illustrates the generalized pathway for the formation of fructosazines during thermal processing:

References

2,5-Deoxyfructosazine: A Technical Guide to its Formation, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Deoxyfructosazine (DOF), a pyrazine derivative formed from the breakdown of D-glucosamine, has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of 2,5-deoxyfructosazine, covering its formation from D-glucosamine, efficient chemical synthesis, and key biological effects, including its immunomodulatory, DNA strand-breaking, and antioxidant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation and potential therapeutic applications of this intriguing molecule.

Introduction

D-glucosamine, a widely available amino sugar, is known to undergo self-condensation reactions under neutral to alkaline pH conditions to form a variety of heterocyclic compounds. Among these, 2,5-deoxyfructosazine, also known as 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine, has been identified as a significant breakdown product.[1][2] Initially recognized as a flavoring agent in the food and tobacco industries, recent research has unveiled its potential pharmacological activities.[3] These activities include immunomodulation, specifically the inhibition of T-cell interleukin-2 (IL-2) production, DNA strand breakage, and antioxidant effects.[4] This guide aims to consolidate the current knowledge on 2,5-deoxyfructosazine to support ongoing and future research endeavors.

Formation and Synthesis of 2,5-Deoxyfructosazine

Formation from D-Glucosamine Breakdown

2,5-Deoxyfructosazine is a product of the Maillard reaction and caramelization of D-glucosamine.[2] Its formation is particularly favored in neutral or alkaline aqueous solutions. The proposed mechanism involves the self-condensation of two D-glucosamine molecules. An intermediate, dihydrofructosazine, is believed to be formed, which then undergoes further reactions to yield the stable aromatic pyrazine ring of 2,5-deoxyfructosazine.[5]

Chemical Synthesis

An efficient, one-pot synthesis of 2,5-deoxyfructosazine from D-glucosamine hydrochloride has been developed.[1][3] This method utilizes a basic ionic liquid as both a solvent and a catalyst, offering an environmentally friendly approach.[1][3]

Table 1: Optimized Conditions for One-Pot Synthesis of 2,5-Deoxyfructosazine [1][3]

| Parameter | Optimal Condition |

| Reactant | D-glucosamine hydrochloride |

| Solvent/Catalyst | 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) |

| Co-solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 120 °C |

| Reaction Time | 180 minutes |

| Maximum Yield | 49% |

Biological Activities and Experimental Protocols

Immunomodulatory Activity: Inhibition of IL-2 Production

2,5-Deoxyfructosazine has been shown to be a more potent inhibitor of interleukin-2 (IL-2) production in phytohemagglutinin (PHA)-activated Jurkat T-cells than its precursor, D-glucosamine.[2][6] This suggests its potential as an immunomodulatory agent.

Table 2: Inhibitory Effect of 2,5-Deoxyfructosazine on IL-2 Production [7]

| Compound | Cell Line | Stimulation | IC50 |

| 2,5-Deoxyfructosazine | Jurkat T-cells | Phytohemagglutinin (PHA) | ~1.25 mM |

This protocol is a representative method for assessing the inhibition of IL-2 production in Jurkat T-cells.

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Plating: Seed Jurkat cells in a 96-well plate at a density of 1 x 106 cells/mL.

-

Compound Treatment: Treat the cells with varying concentrations of 2,5-deoxyfructosazine and incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with an optimal concentration of phytohemagglutinin (PHA), typically 1-10 µg/mL.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of IL-2 inhibition for each concentration of 2,5-deoxyfructosazine relative to the stimulated control and determine the IC50 value.

DNA Strand Breakage Activity

2,5-Deoxyfructosazine has been reported to exhibit DNA strand breakage activity. This activity is thought to be associated with its dihydropyrazine precursor.[5] The comet assay is a common method to evaluate DNA damage in individual cells.

This is a generalized protocol for the alkaline comet assay to detect single and double-strand DNA breaks.

-

Cell Preparation: Prepare a single-cell suspension of the desired cell line at a concentration of 1 x 105 cells/mL.

-

Treatment: Treat the cells with various concentrations of 2,5-deoxyfructosazine for a defined period.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail length or the percentage of DNA in the tail).

Antioxidant and Anti-Aging Potential

A recent study has highlighted the antioxidant and potential anti-aging properties of 2,5-deoxyfructosazine.[4] It has been shown to modulate the activity of antioxidant enzymes and reduce markers of oxidative stress.

Table 3: Antioxidant Effects of 2,5-Deoxyfructosazine in Normal Human Dermal Fibroblasts (NHDFs) [4]

| Condition | Treatment | Catalase (CAT) Activity (% of control) | Malondialdehyde (MDA) Content (% of control) |

| Normal | 5 µM 2,5-Deoxyfructosazine | 372% | 67.9% |

| Oxidative Stress (H2O2) | 5 µM 2,5-Deoxyfructosazine | 292.3% | 81.6% |

This protocol describes a common method for measuring catalase activity in cell lysates.

-

Cell Lysis: Lyse the treated and control cells in a suitable buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Reaction Mixture: In a microplate, add a known amount of protein from each lysate to a reaction buffer.

-

Substrate Addition: Initiate the reaction by adding a known concentration of hydrogen peroxide (H2O2).

-

Measurement: Monitor the decomposition of H2O2 by measuring the decrease in absorbance at 240 nm over time using a spectrophotometer.

-

Calculation: Calculate the catalase activity based on the rate of H2O2 decomposition and normalize to the protein concentration.

This protocol outlines the measurement of MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Sample Preparation: Prepare cell lysates from treated and control cells.

-

Reaction: Add thiobarbituric acid (TBA) reagent to the lysates and incubate at 95°C for 60 minutes. This reaction forms a colored MDA-TBA adduct.

-

Measurement: After cooling, measure the absorbance of the adduct at 532 nm using a spectrophotometer.

-

Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

-

Normalization: Normalize the MDA levels to the protein concentration of the lysates.

Signaling Pathways

The precise signaling pathways through which 2,5-deoxyfructosazine exerts its biological effects are still under investigation. However, its inhibitory effect on IL-2 production suggests an interaction with the complex signaling cascade that regulates IL-2 gene expression in T-cells. This pathway involves the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). It is plausible that 2,5-deoxyfructosazine may interfere with one or more of these signaling components, leading to the observed reduction in IL-2 secretion. Further research is needed to elucidate the specific molecular targets of 2,5-deoxyfructosazine.

Conclusion and Future Directions

2,5-Deoxyfructosazine, a readily formed derivative of D-glucosamine, exhibits a range of interesting biological activities that warrant further investigation. Its immunomodulatory, DNA-damaging, and antioxidant properties suggest its potential for development as a therapeutic agent or as a lead compound for drug discovery. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for future research in this area. Key future directions should include the elucidation of its precise mechanisms of action, particularly the identification of its molecular targets within the IL-2 signaling pathway, and a more comprehensive evaluation of its efficacy and safety in preclinical models. Such studies will be crucial in determining the translational potential of 2,5-deoxyfructosazine in human health and disease.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asm.org [asm.org]

- 6. Direct Measurement of Catalase Activity in Living Cells and Tissue Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malondialdehyde (MDA) Determination Assay [bio-protocol.org]

The Pivotal Role of Stable Isotope Labeling in Pyrazine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical properties of stable isotope-labeled pyrazines. These molecules are indispensable tools in a wide array of scientific disciplines, from flavor chemistry to drug development, primarily due to their utility as internal standards in quantitative analysis and as probes in metabolic studies. The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the pyrazine scaffold subtly alters its physicochemical properties, enabling precise detection and differentiation from their unlabeled counterparts.

Core Physicochemical Properties: A Comparative Analysis

The substitution of a lighter isotope with a heavier one induces measurable changes in the fundamental properties of pyrazine molecules. While the chemical reactivity remains virtually identical, properties that are mass-dependent exhibit slight but significant shifts. These differences are the cornerstone of their application in stable isotope dilution analysis (SIDA).

Mass Spectrometry

In mass spectrometry (MS), the most evident change is the increase in molecular weight, leading to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This allows for clear differentiation between the labeled (internal standard) and unlabeled (analyte) pyrazines, even when they co-elute chromatographically.

| Pyrazine Derivative | Isotopic Label | Unlabeled Ion (m/z) | Labeled Ion (m/z) | Key Fragment Ions (Unlabeled) | Key Fragment Ions (Labeled) |

| 2-Methylpyrazine | ²H₃ | 94 | 97 | 94, 67, 42 | 97, 70, 45 |

| 2,5-Dimethylpyrazine | ²H₆ | 108 | 114 | 108, 107, 66, 42 | 114, 113, 69, 45 |

| 2-Ethyl-3,5-dimethylpyrazine | ²H₅ | 136 | 141 | 136, 121, 108 | 141, 126, 113 |

| 2,3-Diethyl-5-methylpyrazine | ²H₃ | 150 | 153 | 150, 135, 122, 107 | 153, 138, 125, 110 |

| 2-Methoxy-3-isobutylpyrazine | ²H₃ | 166 | 169 | 166, 151, 124 | 169, 153, 126 |

Table 1: Comparison of mass-to-charge ratios and key fragment ions for selected pyrazines and their deuterated analogs, typically used for quantification in GC-MS analysis.

Gas Chromatography

In gas chromatography, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[1] This is attributed to the slightly lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase.[1] However, this effect is generally small and depends on the chromatographic conditions. In contrast, labeling with heavier isotopes like ¹³C or ¹⁵N typically results in negligible changes to retention time.[2]

| Compound Pair | Stationary Phase | Retention Time Shift (t_R_labeled - t_R_unlabeled) | Reference |

| 2-Methoxy-d₃-3-isobutylpyrazine vs. unlabeled | BP5 | -2 to -3 seconds | [3] |

| Deuterated vs. Protiated Analogs (general) | Most stationary phases | Generally negative (earlier elution) | [2] |

Table 2: Observed retention time shifts for deuterated pyrazines in gas chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Isotopic labeling can significantly alter the NMR spectra. For instance, the replacement of ¹H with ²H (deuterium) leads to the disappearance of the corresponding signal in the ¹H NMR spectrum. In ¹³C NMR, the coupling between carbon and deuterium (C-D) results in a characteristic multiplet, and the chemical shift of the deuterated carbon atom is slightly shifted upfield.

| Nucleus | Unlabeled Pyrazine (in CDCl₃) | [d₃]-3,5-Dimethylpyrazine-2-carboxylic acid (in CD₃OD) | Observations | Reference |

| ¹H NMR (δ, ppm) | 8.64 (s, 4H) | 8.41 (s, 1H), 2.59 (s, 3H) | Disappearance of proton signals at labeled positions. | [4][5] |

| ¹³C NMR (δ, ppm) | 145.1 | 157.7, 155.5, 142.1, 141.1, 21.5 | Upfield shift and C-D coupling at the labeled carbon. | [1][5] |

Table 3: Comparison of NMR chemical shifts for unlabeled pyrazine and a deuterated pyrazine derivative.

Experimental Protocols

The use of stable isotope-labeled pyrazines is central to robust analytical methodologies, particularly for quantification in complex matrices.

Synthesis of Deuterated Alkylpyrazines

A common method for the synthesis of deuterated alkylpyrazines involves the use of a deuterated Grignard reagent with a chloroalkylpyrazine.

Example: Synthesis of [²H₅]-2-ethyl-3,5-dimethylpyrazine

-

Chlorination: 2-ethyl-3,5-dimethylpyrazine is chlorinated using N-chlorosuccinimide (NCS) to produce 2-(1-chloroethyl)-3,5-dimethylpyrazine.

-

Grignard Reaction: A deuterated Grignard reagent, such as ethyl-d₅-magnesium bromide (prepared from ethyl-d₅-bromide and magnesium), is reacted with the chlorinated pyrazine.

-

Work-up and Purification: The reaction mixture is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography, to yield the desired deuterated pyrazine.

Quantitative Analysis by Stable Isotope Dilution Analysis (SIDA) using GC-MS

SIDA is a highly accurate method for quantifying analytes in complex samples.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in a Food Matrix

-

Sample Preparation: A known mass of the homogenized sample (e.g., 2-5 g) is placed into a 20 mL headspace vial.[6]

-

Internal Standard Spiking: A precise volume of a standard solution containing the stable isotope-labeled pyrazine analog is added to the sample.[6]

-

Equilibration: The vial is sealed and heated (e.g., at 60-80°C for 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[6]

-

Extraction: A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[7]

-

Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the hot inlet of a GC-MS system, where the analytes are thermally desorbed onto the column. The GC temperature program separates the pyrazines, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific m/z ions for the analyte and the internal standard.[6][7]

-

Quantification: The concentration of the native pyrazine is calculated based on the ratio of the peak areas of the native analyte to its labeled internal standard and the known amount of the internal standard added.

Application in Elucidating Signaling Pathways

Pyrazine rings are key structural motifs in many pharmacologically active compounds. Understanding how these drugs interact with biological systems is crucial for drug development.

Bortezomib and the NF-κB Signaling Pathway

Bortezomib, a proteasome inhibitor containing a pyrazine moiety, is used in the treatment of multiple myeloma. Its mechanism of action involves the inhibition of the 26S proteasome, which leads to the stabilization of IκB, an inhibitor of the transcription factor NF-κB.[8][9] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of genes that promote cell proliferation and survival.[8][10]

Varenicline's Mechanism of Action

Varenicline is a smoking cessation aid that acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs).[11][12] By binding to these receptors, it elicits a moderate and sustained release of dopamine, which alleviates withdrawal symptoms. Simultaneously, it acts as an antagonist by blocking nicotine from binding to the same receptors, thus reducing the rewarding effects of smoking.[12][13]

Glipizide's Role in Insulin Secretion

Glipizide, a sulfonylurea drug containing a pyrazine ring, is used to treat type 2 diabetes. It functions by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[14][15] This binding closes the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[14][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.openagrar.de [ojs.openagrar.de]

- 4. Pyrazine(290-37-9) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. psychscenehub.com [psychscenehub.com]

- 13. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Glipizide? [synapse.patsnap.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. youtube.com [youtube.com]

CAS number and molecular formula for 2,5-Deoxyfructosazine-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Deoxyfructosazine-13C4, a labeled derivative of the naturally occurring pyrazine, 2,5-Deoxyfructosazine. This document details its chemical properties, synthesis, biological activity, and potential applications in research and development, with a focus on its immunomodulatory effects.

Core Compound Identification

A thorough understanding of the subject compound and its unlabeled counterpart is fundamental. The chemical identifiers for both are presented below.

| Property | This compound | 2,5-Deoxyfructosazine |

| CAS Number | 1246815-27-9[1] | 17460-13-8[2] |

| Molecular Formula | C₈¹³C₄H₂₀N₂O₇[1] | C₁₂H₂₀N₂O₇[2] |

| Molecular Weight | 308.27 g/mol [1] | 304.30 g/mol |

Synthesis of 2,5-Deoxyfructosazine

2,5-Deoxyfructosazine can be synthesized from D-glucosamine. One reported method involves an efficient one-pot dehydration process using a basic ionic liquid as both a solvent and a catalyst.

Experimental Protocol: One-pot Synthesis from D-glucosamine

This protocol is adapted from a method that reports a maximum yield of 49%.

Materials:

-

D-glucosamine hydrochloride (GlcNH₂)

-

1-butyl-3-methylimidazolium hydroxide ([BMIM]OH)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 0.2 g of D-glucosamine hydrochloride in a mixture of the ionic liquid [BMIM]OH and DMSO.

-

Heat the reaction mixture to 120°C.

-

Maintain the temperature and stir the reaction for 180 minutes.

-

Upon completion, the products can be qualitatively and quantitatively characterized by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

Biological Activity: Immunomodulation

2,5-Deoxyfructosazine has been identified as an immunomodulatory compound, primarily through its inhibition of Interleukin-2 (IL-2) production in T-cells.

Inhibition of Interleukin-2 Production

Studies have shown that 2,5-Deoxyfructosazine is a more potent inhibitor of IL-2 release from phytohemagglutinin (PHA)-activated Jurkat T-cells than its precursor, D-glucosamine.[3][4] The half-maximal inhibitory concentration (IC50) for this effect is approximately 1.25 mM.[2][5]

Experimental Protocol: IL-2 Production Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of 2,5-Deoxyfructosazine on IL-2 production in Jurkat cells.

Materials:

-

Jurkat T-cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

Phytohemagglutinin (PHA)

-

2,5-Deoxyfructosazine

-

Trypan Blue solution

-

Human IL-2 ELISA Kit

Procedure:

-

Culture Jurkat cells in RPMI 1640 medium.

-

Pre-incubate the cells with varying concentrations of 2,5-Deoxyfructosazine for 30 minutes.

-

Stimulate the cells with a final concentration of 50 µg/mL of PHA to induce IL-2 production.

-

Incubate the cells for 12 hours at 37°C in a 5% CO₂ atmosphere.

-

Following incubation, assess cell viability using the Trypan Blue exclusion method.

-

Collect the cell culture supernatant by centrifugation.

-

Quantify the amount of IL-2 in the supernatant using a commercially available Human IL-2 ELISA kit, following the manufacturer's instructions.

-

Generate a dose-response curve to determine the IC50 value of 2,5-Deoxyfructosazine.

Quantitative Data: IL-2 Inhibition

| Compound | IC₅₀ (mM) |

| 2,5-Deoxyfructosazine | ~1.25[2][5] |

| D-glucosamine | ~15 |

Proposed Signaling Pathway for IL-2 Inhibition

While the precise molecular mechanism of IL-2 inhibition by 2,5-Deoxyfructosazine has not been fully elucidated, a proposed pathway involves the modulation of transcription factors essential for IL-2 gene expression. The activation of T-cells via the T-cell receptor (TCR) and co-stimulatory molecules initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6] These transcription factors then bind to the IL-2 promoter, driving its expression. It is hypothesized that 2,5-Deoxyfructosazine may interfere with the activation or nuclear translocation of these key transcription factors.

Caption: Proposed inhibitory mechanism of 2,5-Deoxyfructosazine on IL-2 production.

Application of this compound

The isotopically labeled form, this compound, serves as an invaluable tool in analytical and research settings, particularly in quantitative mass spectrometry-based assays.

Internal Standard for Mass Spectrometry

Due to its identical chemical structure and properties to the unlabeled compound, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) applications. Its use allows for the accurate quantification of 2,5-Deoxyfructosazine in complex biological matrices by correcting for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Workflow: Quantification using 13C4-labeled Internal Standard

The following workflow outlines the use of this compound as an internal standard for the quantification of its unlabeled counterpart in a biological sample.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Melibiosamine, a novel oligosaccharide, suppresses mitogen-induced IL-2 production via inactivation of NFAT and NFκB in Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2,5-Deoxyfructosazine in Thermally Processed Foods using Isotope Dilution LC-MS/MS with 2,5-Deoxyfructosazine-¹³C₄ as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantification of 2,5-Deoxyfructosazine (2,5-DF) in thermally processed food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, the method employs a stable isotope-labeled internal standard, 2,5-Deoxyfructosazine-¹³C₄. The use of an internal standard that co-elutes with the analyte allows for effective correction of matrix effects, variations in sample preparation, and instrument response. This document provides a detailed experimental protocol, including sample preparation, LC-MS/MS parameters, and method validation data.

Introduction

2,5-Deoxyfructosazine is a pyrazine derivative formed during the Maillard reaction between amino acids and reducing sugars, a key process in the thermal processing of food that contributes to color, flavor, and aroma.[1] As a compound of interest in food chemistry and for its potential biological activities, accurate quantification of 2,5-DF in various food products is essential.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of food contaminants and components.[2] However, complex food matrices can lead to significant matrix effects, impacting the accuracy and reliability of the results. The use of a stable isotope-labeled internal standard, such as 2,5-Deoxyfructosazine-¹³C₄, is the gold standard for mitigating these effects.[2][3] This internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing a reliable means for accurate quantification.[2][3]

This application note presents a validated LC-MS/MS method for the determination of 2,5-DF in thermally processed foods, such as baked goods and coffee, using 2,5-Deoxyfructosazine-¹³C₄ as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: 2,5-Deoxyfructosazine (purity ≥98%) and 2,5-Deoxyfructosazine-¹³C₄ (isotopic purity ≥99%) were obtained from a commercial supplier.

-

Solvents: LC-MS grade acetonitrile, methanol, and water were used.

-

Reagents: Formic acid (LC-MS grade).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).

Standard and Sample Preparation

Standard Stock Solutions: Individual stock solutions of 2,5-Deoxyfructosazine and 2,5-Deoxyfructosazine-¹³C₄ were prepared in methanol at a concentration of 1 mg/mL. These stock solutions were stored at -20°C.

Working Standard Solutions: Working standard solutions for the calibration curve were prepared by serial dilution of the 2,5-Deoxyfructosazine stock solution with 80:20 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Working Solution: The 2,5-Deoxyfructosazine-¹³C₄ stock solution was diluted with 80:20 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation from Thermally Processed Food (e.g., Coffee):

-

Homogenization: Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of 50:50 (v/v) methanol/water with 0.1% formic acid. Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Internal Standard Spiking: Transfer 1 mL of the supernatant to a clean tube and add 20 µL of the 100 ng/mL internal standard working solution.

-

Solid Phase Extraction (SPE):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Loading: Load the spiked supernatant onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

-

Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 80:20 (v/v) acetonitrile/water.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2,5-Deoxyfructosazine | 305.1 | 215.1 | 100 | 20 |

| 305.1 | 145.1 | 100 | 25 | |

| 2,5-Deoxyfructosazine-¹³C₄ (IS) | 309.1 | 219.1 | 100 | 20 |

Note: The MRM transitions and collision energies are proposed based on the structure of 2,5-Deoxyfructosazine and may require optimization on the specific instrument used.

Results and Discussion

Method Validation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in a representative food matrix (coffee).

Linearity: The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL, with a coefficient of determination (R²) > 0.99.

Table 4: Quantitative Performance Data

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Accuracy (% Recovery) | 92 - 108% |

| Precision (RSD%) | |

| - Intra-day | < 5% |

| - Inter-day | < 8% |

| LOD | 0.5 ng/mL |

| LOQ | 1.0 ng/mL |

Accuracy and Precision: Accuracy was assessed by determining the recovery of spiked samples at three different concentration levels (low, medium, and high). Precision was evaluated by calculating the relative standard deviation (RSD) for replicate analyses on the same day (intra-day precision) and on three different days (inter-day precision). The results, summarized in Table 4, indicate good accuracy and precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from spiked matrix samples.

Visualizations

Caption: Experimental workflow for the quantification of 2,5-Deoxyfructosazine.

References

- 1. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 2,5-Deoxyfructosazine in Food Matrices Using Isotope Dilution

Abstract

This application note details a robust and highly selective method for the quantification of 2,5-Deoxyfructosazine (DOF) in complex food matrices. 2,5-DOF is a pyrazine derivative formed during the Maillard reaction in thermally processed foods and is noted for its potential biological activities and role as a flavor compound. The method employs a stable isotope dilution assay (SIDA) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a commercially available ¹³C-labeled internal standard (2,5-Deoxyfructosazine-¹³C₄) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides comprehensive protocols for sample extraction, cleanup, and LC-MS/MS analysis, along with guidelines for method validation, making it suitable for researchers in food science, nutrition, and drug development.

Introduction

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is fundamental to the development of color, aroma, and flavor in thermally processed foods such as baked goods, coffee, and roasted meats. A diverse array of compounds are formed during this reaction, including pyrazines. 2,5-Deoxyfructosazine (DOF) is a significant pyrazine derivative formed from the self-condensation of D-glucosamine or its precursors at neutral pH.[1][2] Found in foods and as a flavoring agent, DOF has garnered interest due to its potential immunomodulatory effects and other biological activities.[3]

Accurate quantification of DOF in various food matrices is essential for exposure assessment, understanding its formation pathways, and evaluating its potential physiological impact. However, the complexity of food matrices presents significant analytical challenges, including signal suppression or enhancement in mass spectrometry. Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry as it employs a stable isotope-labeled analogue of the analyte as an internal standard (IS).[4] Since the IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects and procedural losses, providing highly accurate and precise quantification.[4]

This application note describes a detailed protocol for the quantification of 2,5-DOF in food using a SIDA-LC-MS/MS method, leveraging a commercially available ¹³C-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Standards:

-

2,5-Deoxyfructosazine (CAS: 17460-13-8), >98% purity

-

2,5-Deoxyfructosazine-¹³C₄ (CAS: 1246815-27-9) as internal standard (IS)

-

-

Solvents:

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade or equivalent (e.g., Milli-Q)

-

-

Reagents:

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

-

Solid Phase Extraction (SPE):

-

Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, 3 cc, 60 mg) or equivalent.

-

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh ~1.0 mg of 2,5-DOF and 2,5-DOF-¹³C₄ standards into separate 1.0 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions 1:100 with methanol.

-

Working Internal Standard Solution (100 ng/mL): Dilute the intermediate IS solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Calibration Standards (1 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the 2,5-DOF intermediate solution with the initial mobile phase.

Sample Preparation Workflow

The following protocol is optimized for solid, low-fat matrices like baked goods (bread, crackers). Modifications for other matrices are noted.

Caption: General workflow for extraction and cleanup of 2,5-DOF from food.

Detailed Steps:

-

Homogenization: Weigh 2.0 ± 0.1 g of a homogenized food sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL working internal standard solution to the sample.

-

Extraction: Add 10 mL of Acetonitrile/Water (80:20, v/v).

-

Mixing: Vortex the tube vigorously for 1 minute, followed by sonication for 15 minutes in a water bath.

-

Salting Out (QuEChERS-style): Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately vortex for 1 minute to prevent the formation of salt clumps.

-

Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the upper acetonitrile layer to a clean tube.

-

Evaporation: Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Add 9 mL of LC-MS grade water to the extract and vortex to mix.

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a polymeric reversed-phase SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the entire 10 mL of the reconstituted extract onto the cartridge.

-

Wash the cartridge with 3 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 4 mL of methanol into a clean collection tube.

-

-

Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an autosampler vial.

Matrix-Specific Modifications:

-

High-Fat Foods (e.g., nuts, coffee beans): Include a defatting step. After initial homogenization, add 10 mL of hexane, vortex for 1 min, and centrifuge. Discard the upper hexane layer. Repeat twice before proceeding with the acetonitrile extraction.

-

Liquid Samples (e.g., beverages): Centrifuge or filter the sample to remove particulates. Spike 5 mL of the liquid sample with the internal standard and proceed directly to the SPE cleanup step (Step 10).

LC-MS/MS Analysis

Caption: Logical flow of the stable isotope dilution analysis via LC-MS/MS.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Setting |

| LC System | UHPLC System |

| Column | Reversed-phase C18 Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | Water with 5 mM Ammonium Acetate and 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min) |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| MRM Transitions | |

| Analyte: 2,5-DOF | Q1: 305.1 -> Q3: 287.1 (Quantifier), 183.1 (Qualifier) [Molecular Formula: C₁₂H₂₀N₂O₇, M+H⁺ = 305.13] |

| IS: 2,5-DOF-¹³C₄ | Q1: 309.1 -> Q3: 291.1 (Quantifier) [Molecular Formula: C₈¹³C₄H₂₀N₂O₇, M+H⁺ = 309.14] |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA, SANTE) to ensure reliable results.[1] Key validation parameters include:

-

Selectivity: Assessed by analyzing at least six different blank food matrices to check for interferences at the retention time of the analytes.

-

Linearity and Range: A calibration curve should be constructed using at least six non-zero concentration levels. The coefficient of determination (R²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing spiked blank matrix samples at low, medium, and high concentrations on the same day (intra-day precision, n=6) and on three different days (inter-day precision, n=18). Accuracy should be within 80-120% and precision (RSD) should be ≤ 20%.

-

Limits of Detection (LOD) and Quantification (LOQ): Determined from the standard deviation of the response of low-level spiked samples. Typically, LOD is 3x S/N and LOQ is 10x S/N.

-

Matrix Effects: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard. The use of the stable isotope-labeled internal standard is expected to compensate for matrix effects.

Table 2: Typical Performance Characteristics for a Validated LC-MS/MS Method

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (Recovery %) | 80 - 120% |

| Precision (RSD %) | ≤ 20% |

| Selectivity | No interfering peaks at analyte retention time |

| Limit of Quantification (LOQ) | Lowest validated concentration meeting accuracy/precision criteria |

Quantitative Data

Published data on the concentration of 2,5-Deoxyfructosazine in a wide variety of food matrices is currently limited. The developed SIDA method can be applied to generate such data. The table below presents an example of how quantitative results can be structured, including data from a study on bread.

Table 3: Concentration of 2,5-Deoxyfructosazine in Selected Food Matrices

| Food Matrix | Processing Type | Mean Concentration (µg/g) | Range (µg/g) | Reference |

| Bread (with Glucosamine) | Baking | 1.4 - 2.4 | N/A | [5] |

| Toasted Bread | Baking/Toasting | Data Not Available | - | |

| Roasted Coffee Beans | Roasting | Data Not Available | - | |

| Breakfast Cereals | Extrusion/Baking | Data Not Available | - | |

| Dark Beer | Fermentation/Heating | Data Not Available | - |

N/A: Not Applicable. Data Not Available: Indicates a need for further research using the described method.

Conclusion